methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate
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Overview
Description
METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include α,β-unsaturated ketones, 1,3-dicarbonyl compounds, and various nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C), nitrating agents like nitric acid, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group and the pyrazolopyridine core play crucial roles in its biological activity. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities and structural similarity to pyrazolopyridine derivatives
Imidazole Derivatives: Share similar chemical properties and biological activities.
Uniqueness
METHYL 4-(1-ISOPROPYL-5-NITRO-3,6-DIOXO-2,3,4,5,6,7-HEXAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE is unique due to its specific structural features, such as the combination of a nitro group and a pyrazolopyridine core, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N4O6 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
methyl 4-(5-nitro-3,6-dioxo-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-4-yl)benzoate |
InChI |
InChI=1S/C17H18N4O6/c1-8(2)20-14-12(15(22)19-20)11(13(21(25)26)16(23)18-14)9-4-6-10(7-5-9)17(24)27-3/h4-8,11,13H,1-3H3,(H,18,23)(H,19,22) |
InChI Key |
DBWFIJXTLAZRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)OC)C(=O)N1 |
Origin of Product |
United States |
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